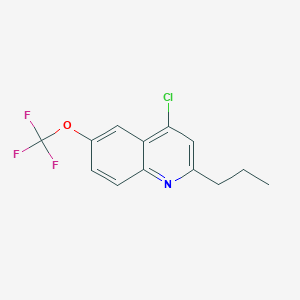

4-Chloro-2-propyl-6-trifluoromethoxyquinoline

Descripción

BenchChem offers high-quality 4-Chloro-2-propyl-6-trifluoromethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propyl-6-trifluoromethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1156277-29-0 |

|---|---|

Fórmula molecular |

C13H11ClF3NO |

Peso molecular |

289.68 g/mol |

Nombre IUPAC |

4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |

Clave InChI |

PSLKEMSJNXJPFO-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |

Origen del producto |

United States |

4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0): A Privileged Scaffold for Advanced Drug Discovery

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the success of downstream library generation and lead optimization. 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS No. 1156277-29-0)[] represents a highly specialized, privileged scaffold. Historically, the 4-chloroquinoline core has served as the foundational pharmacophore for a myriad of antimalarial, antibacterial, and kinase-inhibitory agents.

By incorporating a 2-propyl group and a 6-trifluoromethoxy (-OCF₃) moiety, this specific intermediate offers a unique physicochemical profile. It is primarily utilized as an electrophilic hub for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse, metabolically stable chemical entities[2].

Physicochemical Profiling & The "Super-Halogen" Effect

The architectural brilliance of this compound lies in its substituents. The 6-trifluoromethoxy group is often referred to in medicinal chemistry as a "super-halogen" or "pseudo-halogen"[3]. Unlike a standard methoxy group, which is highly susceptible to O-dealkylation by Cytochrome P450 enzymes, the robust C-F bonds of the -OCF₃ group render it exceptionally resistant to metabolic degradation. Furthermore, its strong electron-withdrawing nature and high lipophilicity significantly enhance membrane permeability and blood-brain barrier (BBB) penetration.

The 2-propyl group provides necessary steric bulk and additional lipophilicity, which can be critical for filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

Table 1: Physicochemical & Cheminformatic Properties

| Property | Value / Descriptor | Causality & Significance |

| CAS Number | 1156277-29-0 | Unique identifier for procurement and regulatory tracking. |

| Molecular Formula | C₁₃H₁₁ClF₃NO | Defines the atomic composition and isotopic mass. |

| Molecular Weight | 289.68 g/mol | Optimal low molecular weight, leaving room for downstream functionalization without violating Lipinski’s Rule of 5. |

| H-Bond Donors | 0 | Enhances lipophilicity and passive membrane diffusion. |

| H-Bond Acceptors | 2 (N, O) | Allows for critical target interactions (e.g., hinge-binding via the quinoline nitrogen). |

| Metabolic Liability | Low | The -OCF₃ group blocks position 6 from oxidative metabolism, a common failure point in quinoline drugs. |

Retrosynthetic Strategy & Forward Synthesis

The synthesis of 4-chloroquinolines typically relies on the classical Conrad-Limpach synthesis [4]. This approach constructs the quinoline core from an aniline and a β-ketoester. For this specific compound, the starting materials are 4-(trifluoromethoxy)aniline and ethyl butyrylacetate.

Retrosynthetic pathway for 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline.

Protocol 1: Synthesis of the 4-Chloroquinoline Core via POCl₃ Chlorination

Causality of Experimental Choices: The Conrad-Limpach cyclization yields a 4-quinolone, which exists primarily in its stable keto tautomer[5]. The C4 oxygen is a poor leaving group. To activate this position for downstream chemistry, we must convert it into a chloride. Phosphorus oxychloride (POCl₃) acts dually as the solvent and the chlorinating agent, forming a highly reactive dichlorophosphate intermediate that is subsequently displaced by a chloride ion.

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask equipped with a reflux condenser and a drying tube with 2-propyl-6-(trifluoromethoxy)quinolin-4(1H)-one (1.0 equivalent).

-

Reagent Addition: Add neat POCl₃ (5.0 to 10.0 equivalents). Note: The excess POCl₃ serves as the solvent. Do not add water.

-

Thermal Activation: Heat the reaction mixture to 100–105 °C (gentle reflux) for 3–4 hours.

-

Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The highly polar 4-quinolone (baseline) will disappear, replaced by a highly lipophilic, UV-active spot corresponding to the 4-chloro product.

-

Quenching (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove the bulk of POCl₃. Carefully pour the resulting viscous residue onto crushed ice with vigorous stirring. Causality: Rapid quenching over ice hydrolyzes residual POCl₃ without providing the thermal energy required to hydrolyze the newly formed 4-chloroquinoline back to the quinolone.

-

Neutralization & Extraction: Neutralize the aqueous mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline.

Downstream Reactivity: The 4-Chloro Activation Vector

The C4 position of this scaffold is highly activated toward nucleophilic attack. This is driven by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the negative charge in the transition state (the Meisenheimer complex). The para-relationship of the strongly electron-withdrawing -OCF₃ group further enhances this electrophilicity[6].

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

Causality of Experimental Choices: SNAr reactions require overcoming the aromatic stabilization energy. While polar aprotic solvents (DMF, NMP) are common, using a high-boiling protic solvent like n-butanol (bp 117 °C) is often superior for 4-chloroquinolines. The protic solvent hydrogen-bonds with the departing chloride ion, lowering the activation energy of the elimination step.

Step-by-Step Methodology:

-

Preparation: In a sealed tube or pressure vial, dissolve 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (1.0 eq) in n-butanol (0.5 M concentration).

-

Nucleophile Addition: Add the desired primary or secondary amine (2.0 to 3.0 eq). If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free base.

-

Reaction: Seal the tube and heat to 110–120 °C for 12–18 hours.

-

Self-Validation: The reaction mixture typically transitions from pale yellow to a deep, rich color (orange/brown) as the conjugated 4-amino system forms. LC-MS will confirm the complete loss of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired product mass.

-

Workup: Cool to room temperature, concentrate in vacuo to remove n-butanol, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via flash column chromatography.

Cross-Coupling Applications

Beyond SNAr, the 4-chloro functionality serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the divergent synthesis of vast chemical libraries from a single, unified precursor.

Divergent downstream functionalization of the 4-chloroquinoline scaffold.

Conclusion

4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0) is far more than a simple chemical building block; it is a meticulously designed pharmacophore vector. By combining the metabolic shielding of the trifluoromethoxy group with the versatile reactivity of the 4-chloroquinoline core, medicinal chemists can rapidly access high-value chemical space. Adhering to the rigorous, self-validating protocols outlined in this guide ensures high-fidelity synthesis and maximizes the probability of success in downstream drug discovery campaigns.

References

-

PubChem . "4-Amino-2-propyl-6-trifluoromethoxyquinoline | C13H13F3N2O | CID 52336094." National Center for Biotechnology Information. URL:[Link]

-

Wikipedia . "Conrad–Limpach synthesis." Wikimedia Foundation. URL:[Link]

-

National Institutes of Health (PMC) . "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PubMed Central. URL:[Link]

Sources

- 2. 4-Amino-2-propyl-6-trifluoromethoxyquinoline | C13H13F3N2O | CID 52336094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Azidomethyl)-4-(trifluoromethoxy)benzene|CAS 1093980-84-7 [benchchem.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-7-(trifluoromethyl)quinoline | 243666-11-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline, a halogenated and fluorinated quinoline derivative with significant potential in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established synthetic methodologies for analogous compounds and predictive spectroscopic analysis to offer a robust framework for its preparation, characterization, and potential applications. The strategic incorporation of a chlorine atom at the 4-position, a propyl group at the 2-position, and a trifluoromethoxy group at the 6-position on the quinoline scaffold suggests a promising candidate for targeted therapeutic development, particularly in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of substituted quinolines.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its versatile structure allows for functionalization at multiple positions, leading to a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5] The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), has become a key strategy in modern drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[5][6] This guide focuses on the synthesis and characterization of a novel derivative, 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline, and explores its potential therapeutic relevance.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline is presented below. The strategic placement of its substituents is expected to confer unique physicochemical properties that are advantageous for drug development.

| Property | Predicted Value |

| Molecular Formula | C13H11ClF3NO |

| Molecular Weight | 289.68 g/mol |

| XLogP3 | 4.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data predicted using computational models.

The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[6] The chlorine atom at the 4-position serves as a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate biological activity.[5]

Figure 1: Chemical structure of 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline.

Synthesis and Purification

Proposed Synthetic Pathway

Sources

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 2. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

The Ascendancy of the 6-Trifluoromethoxy Quinoline Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethoxy (-OCF₃) group at the 6-position of the quinoline ring has emerged as a powerful approach to modulate the physicochemical and pharmacological properties of these molecules. This modification can significantly enhance metabolic stability, lipophilicity, and target engagement, making 6-trifluoromethoxy quinoline derivatives a promising class of compounds in modern drug discovery.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and biological applications of 6-trifluoromethoxy quinoline derivatives, with a particular focus on their burgeoning role in oncology. We will delve into the rationale behind their design, key structure-activity relationships, and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the 6-Trifluoromethoxy Group

The introduction of fluorine-containing substituents is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[2] The trifluoromethoxy group, in particular, offers several distinct advantages over a simple methoxy or trifluoromethyl group. It is a bioisostere of the methoxy group but is significantly more lipophilic and resistant to metabolic oxidation.[1] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and increased bioavailability. Furthermore, the strong electron-withdrawing nature of the -OCF₃ group can modulate the electronic properties of the quinoline ring, influencing its binding affinity to biological targets.[2]

Synthetic Strategies: Building the 6-Trifluoromethoxy Quinoline Core

The synthesis of 6-trifluoromethoxy quinoline derivatives typically commences with the construction of a key intermediate, 4-chloro-6-(trifluoromethoxy)quinoline . This versatile building block serves as a launchpad for a variety of functionalization reactions, most notably nucleophilic aromatic substitution (SNAr) at the 4-position.

Synthesis of the Key Intermediate: 4-Chloro-6-(trifluoromethoxy)quinoline

A robust and scalable synthesis of 4-chloro-6-(trifluoromethoxy)quinoline is crucial for the exploration of this chemical space. A common approach involves a multi-step sequence starting from 4-(trifluoromethoxy)aniline.

Experimental Protocol: Synthesis of 4-Chloro-6-(trifluoromethoxy)quinoline [2]

Step 1: Conrad-Limpach Reaction

-

In a round-bottom flask, a mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and diethyl malonate (1.1 equivalents) is heated at 140-150°C for 2 hours. This step involves the formation of an enamine intermediate. The excess diethyl malonate ensures complete conversion of the aniline.

-

The reaction temperature is then increased to 240-250°C to facilitate cyclization. This is often achieved by adding the reaction mixture to pre-heated diphenyl ether. This high-temperature cyclization, known as the Conrad-Limpach reaction, forms the quinoline core. This step is maintained for 30-45 minutes.

-

After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product, ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.

-

The solid is collected by filtration, washed with petroleum ether, and dried.

Step 2: Saponification and Decarboxylation

-

The ethyl ester from the previous step is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-3 hours until the solid dissolves. This saponification step hydrolyzes the ester to a carboxylate salt.

-

The solution is then cooled and acidified with concentrated hydrochloric acid. This protonates the carboxylate and the hydroxyl group, leading to the precipitation of 4-hydroxy-6-(trifluoromethoxy)quinoline. The acidic workup also facilitates decarboxylation.

-

The resulting solid is filtered, washed with water, and dried.

Step 3: Chlorination

-

The 4-hydroxy-6-(trifluoromethoxy)quinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to reflux (typically around 110°C) for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The acidic solution is then neutralized with a saturated sodium bicarbonate solution or ammonium hydroxide until a precipitate forms.

-

The solid 4-chloro-6-(trifluoromethoxy)quinoline is collected by filtration, washed thoroughly with water, and dried under vacuum. Recrystallization from a suitable solvent like ethanol/water or hexane can be performed for further purification.

Diagram: Synthetic Workflow for 4-Chloro-6-(trifluoromethoxy)quinoline

Sources

Technical Guide: The 4-Chloro-6-Trifluoromethoxyquinoline Scaffold

Executive Summary: The Fluorinated Pharmacophore

The 4-chloro-6-trifluoromethoxyquinoline scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between classic antimalarial quinolines and next-generation kinase inhibitors. Its value lies in the synergistic combination of the reactive C4-chlorine handle and the physiochemical properties of the C6-trifluoromethoxy (-OCF₃) group.

Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ substituent offers a unique conformational bias due to the ether linkage, allowing the CF₃ moiety to adopt an orthogonal orientation relative to the aromatic plane. This increases lipophilicity (

Core Physiochemical Profile

| Property | Value/Description | Impact on Drug Design |

| Electronic Effect | Strong | Deactivates ring; activates C4-Cl for SNAr. |

| Lipophilicity | High (LogP increment +1.04) | Enhances membrane permeability and BBB penetration. |

| Metabolic Stability | High (Blockade of C6 oxidation) | Prevents rapid CYP450-mediated hydroxylation at the para-position. |

| C4-Reactivity | High Lability | Facilitates rapid library generation via nucleophilic displacement. |

Synthetic Access: The Gould-Jacobs Protocol

While the Conrad-Limpach synthesis is an alternative, the Gould-Jacobs reaction remains the industry standard for accessing the 4-hydroxyquinoline precursor required for this scaffold. It offers scalability and avoids the regioisomeric mixtures often seen with Skraup syntheses.

Workflow Visualization

The following diagram outlines the critical path from commercially available aniline to the activated 4-chloro scaffold.[1]

Figure 1: Step-wise synthesis of the 4-chloro-6-trifluoromethoxyquinoline core via the Gould-Jacobs pathway.

Experimental Protocols

These protocols are designed for reproducibility and safety, specifically addressing the handling of corrosive phosphoryl chloride.

Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol (Precursor)

Context: The cyclization step requires high thermal energy to overcome the activation barrier for aromatic substitution.

-

Condensation: Mix 4-(trifluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat to 110°C for 2 hours. Use a Dean-Stark trap to remove ethanol if scaling up (>50g).

-

Cyclization: Add the resulting enamine oil dropwise to refluxing diphenyl ether (250°C). Critical: Addition must be slow to maintain reflux temperature; rapid addition cools the solvent and stalls cyclization.

-

Hydrolysis/Decarboxylation: Cool to room temperature. Dilute with hexane to precipitate the ester. Filter. Hydrolyze the ester using 10% NaOH (aq) at reflux, then acidify to pH 2 to precipitate the carboxylic acid. Heat the dry acid in a sand bath at 240°C until CO₂ evolution ceases.

-

Yield: Expect 60-70% overall.

Chlorination to 4-Chloro-6-(trifluoromethoxy)quinoline

Context: This step converts the tautomeric 4-quinolone into the electrophilic 4-chloroquinoline.

-

Reagents: 6-(Trifluoromethoxy)quinolin-4-ol (10 mmol), POCl₃ (50 mmol, excess).

-

Procedure:

-

Place the quinolin-4-ol in a dry flask under Argon.

-

Add POCl₃ carefully. Safety: POCl₃ is corrosive; work in a fume hood.[1]

-

Heat to reflux (105°C) for 3 hours. The suspension will clear as the reaction proceeds.

-

Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia water (28%) with vigorous stirring. Do not add water to the reaction mixture.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Functionalization & Medicinal Chemistry Applications

The 4-chloro-6-trifluoromethoxyquinoline scaffold is primarily utilized as a template for Nucleophilic Aromatic Substitution (SNAr) .[2] The electron-withdrawing nature of the pyridine nitrogen, reinforced by the -OCF₃ group, makes the C4-Cl bond highly susceptible to displacement by amines, phenols, and thiols.

Reactivity Profile

-

C4-Position (Electrophilic): Primary site for diversity. Reacts with primary/secondary amines in ethanol or DMF at 80°C. Acid catalysis (HCl) often accelerates this by protonating the ring nitrogen.

-

C3-Position (Nucleophilic): Susceptible to electrophilic halogenation (e.g., NIS, NBS) if further functionalization is required.

-

C6-Position (Stable): The -OCF₃ group is generally inert to standard reducing and oxidizing conditions, serving as a fixed lipophilic anchor.

Case Study: Kinase Inhibition (PI3K/mTOR)

Derivatives of this scaffold have shown potency against the PI3K/Akt/mTOR pathway, a critical regulator of cell survival in oncology.[2] The 4-amino substituent typically engages the hinge region of the kinase ATP-binding pocket.

Figure 2: Mechanism of action for quinoline-based kinase inhibitors targeting the PI3K/mTOR axis.

Structure-Activity Relationship (SAR) Summary

| Region | Modification | Biological Effect |

| C6 (-OCF₃) | Replacement with -Cl or -CH₃ | Often leads to loss of metabolic stability and reduced cellular potency due to lower lipophilicity. |

| C4 (Amine) | Introduction of solubilizing groups (e.g., piperazine) | Critical for pharmacokinetic properties; primary binding interaction with kinase hinge region. |

| C7 | Substitution with -OMe or -F | Can modulate solubility but often tolerates small groups only due to steric clash in the binding pocket. |

References

-

BenchChem Technical Review. 6-(Trifluoromethoxy)quinolin-4-amine: Synthesis and Biological Activity. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2736711, 4-Chloro-6-(trifluoromethyl)quinoline. Retrieved from

-

Journal of Medicinal Chemistry. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (General grounding on fluorine effects). Retrieved from

-

European Journal of Medicinal Chemistry. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases.[3] (Analogous scaffold analysis). Retrieved from

Sources

Lipophilicity and LogP of Trifluoromethoxy Quinolines

Executive Summary: The Fluorine Effect in Heterocycles

In modern drug discovery, the quinoline scaffold remains a privileged structure, yet its inherent lipophilicity often requires precise modulation to optimize bioavailability and metabolic stability. The trifluoromethoxy group (-OCF

Unlike standard alkyl ethers, the -OCF

Physicochemical Impact: Beyond Simple Lipophilicity[2]

The introduction of a trifluoromethoxy group is not merely a "grease" tactic to increase hydrophobicity; it is an electronic and steric maneuver that fundamentally changes the molecule's interaction with the biological environment.

The Hansch Constant Hierarchy

The Hansch substituent constant (

| Substituent | Hansch Constant ( | Electronic Effect ( | Conformational Preference |

| -H | 0.00 | 0.00 | N/A |

| -OCH | -0.02 | -0.27 (Donor) | Coplanar (Resonance) |

| -CF | +0.88 | +0.54 (Withdrawing) | Rotating |

| -OCF | +1.04 | +0.35 (Withdrawing) | Orthogonal (Twisted) |

| -SCF | +1.44 | +0.50 (Withdrawing) | Variable |

The Orthogonal Twist Mechanism

A critical distinction for quinoline design is the conformation of the -OCF

-

Methoxy (-OCH

): Adopts a planar conformation to maximize -

Trifluoromethoxy (-OCF

): Due to the hyperconjugative effect and the steric bulk of the fluorine atoms, the O-CF

Implication: This orthogonality disrupts resonance donation, making -OCF

Synthetic Pathways to Trifluoromethoxy Quinolines[3][4][5][6]

Accessing these scaffolds requires selecting between De Novo construction (robust, scalable) and Late-Stage Functionalization (exploratory, SAR-focused).

Pathway A: De Novo Cyclization (The "Building Block" Approach)

The most reliable method for scale-up involves using pre-functionalized trifluoromethoxy anilines. These are stable under acidic condensation conditions.

-

Reagents: 4-(trifluoromethoxy)aniline,

-keto esters, Polyphosphoric acid (PPA). -

Mechanism: Conrad-Limpach or Knorr Quinoline Synthesis.

Pathway B: Radical Trifluoromethoxylation (Late-Stage)

For diversifying an existing quinoline library, radical mechanisms utilizing photoredox catalysis or hypervalent iodine reagents are preferred.

-

Reagents: Quinoline-N-oxide, TFBen (Trifluoromethyl benzoate) or specialized OCF

radical sources, Ir/Ru photocatalyst. -

Mechanism: Minisci-type radical addition.

Synthetic Workflow Diagram

Figure 1: Comparison of De Novo Cyclization (Top) vs. Late-Stage Functionalization (Bottom) for accessing trifluoromethoxy quinolines.

Experimental Determination of LogP

For highly lipophilic fluorinated heterocycles, standard shake-flask methods can be prone to emulsion errors. Two validated protocols are recommended:

Protocol A: RP-HPLC Estimation (High Throughput)

This method correlates the retention time (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5

m. -

Mobile Phase: Methanol/Water (buffered to pH 7.4 with MOPS) in isocratic mode (e.g., 60:40 or 70:30 depending on lipophilicity).

-

Calibration Standards: Inject a mix of toluene (

2.7), naphthalene (3.3), and phenanthrene (4.5). -

Calculation:

Protocol B: F NMR Shake-Flask (High Precision)

This protocol is superior for trifluoromethoxy compounds as it eliminates background noise from non-fluorinated impurities and does not require UV extinction coefficient determination.

-

Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa.

-

Solubilization: Dissolve ~2 mg of the trifluoromethoxy quinoline in the octanol phase.

-

Partitioning: Add equal volume of water phase. Vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes to break emulsions.

-

Quantification:

-

Take an aliquot of the octanol layer (

) and the water layer ( -

Add a fluorinated internal standard (e.g., trifluoroethanol) to both NMR tubes.

-

Acquire

F NMR (no decoupling needed). Integrate the -OCF

-

-

Calculation:

Strategic Application: DMPK & Metabolic Stability

The -OCF

-

Metabolic Blockade: The high bond strength of C-F (approx. 116 kcal/mol) renders the -OCF

group inert to oxidative dealkylation. -

Lipophilicity/Solubility Balance: While -OCF

increases

Property Correlation Diagram

Figure 2: Interconnected effects of Trifluoromethoxy substitution on Quinoline physicochemical properties.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. (2025). Link

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry. (2020). Link

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (2008). Link

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. (2019). Link

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series. Agilent Technologies Application Note. (2014). Link

Sources

Engineering the 6-Trifluoromethoxy Quinoline Scaffold: Bioisosteric Replacement Strategies for Lead Optimization

Executive Summary

The 6-substituted quinoline scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, ranging from antimalarials to novel allosteric inhibitors of the AAA+ ATPase p97. Within this chemical space, the trifluoromethoxy (-OCF

The Mechanistic Role of the 6-Trifluoromethoxy Group

To successfully replace the -OCF

This orthogonal geometry is driven by two factors:

-

Hyperconjugative Stabilization: A stabilizing interaction occurs between the oxygen lone pairs and the antibonding orbitals of the C-F bonds (n

→ σ* -

Steric Demand: The larger van der Waals radius of the fluorine atoms creates steric clashes with ortho-protons if forced into planarity[2].

Consequently, the -OCF

Rationale for Bioisosteric Replacement

While pharmacologically potent, the 6-OCF

-

Metabolic & Physicochemical Liabilities: The extreme lipophilicity of the -OCF

group can drive non-specific plasma protein binding and drastically reduce aqueous solubility, leading to poor oral bioavailability[4]. -

Synthetic Bottlenecks: Late-stage trifluoromethoxylation often requires specialized, hazardous reagents (e.g., gaseous precursors or highly reactive trifluoromethylating agents) that complicate scale-up[5].

Prominent Bioisosteres for the -OCF Group

Medicinal chemists deploy several classical and non-classical bioisosteres to mimic the spatial and electronic properties of the -OCF

-

Pentafluorosulfanyl (-SF

): Often termed a "super-sized" CF -

Trifluoromethylthio (-SCF

): Provides a similar orthogonal spatial projection but alters the hydrogen-bond acceptor capacity of the heteroatom, often improving membrane permeability. -

Difluoromethoxy (-OCF

H): Acts as a lipophilic hydrogen-bond donor. The presence of the proton allows for unique target interactions and slightly reduces overall logP compared to -OCF -

Saturated sp

-Rich Mimetics: Recent advances have introduced 3-oxabicyclo[3.1.1]heptanes as saturated, water-soluble bioisosteres[8]. These sp

Quantitative Data: Physicochemical Comparison

The selection of a bioisostere must be guided by quantitative metrics. Table 1 summarizes the key physicochemical parameters driving experimental choices.

Table 1: Physicochemical Properties of -OCF

| Substituent | Hansch π (Lipophilicity) | Hammett σ | Molar Refractivity (MR) | Preferred Conformation |

| -OCH | 0.02 | -0.27 | 7.87 | Coplanar |

| -OCF | 1.04 | 0.35 | 7.85 | Orthogonal |

| -OCF | 0.76 | 0.18 | 7.60 | Orthogonal/Flexible |

| -SCF | 1.44 | 0.50 | 13.82 | Orthogonal |

| -SF | 1.23 | 0.68 | 13.00 | Octahedral |

Target Engagement: AAA ATPase p97

The AAA+ ATPase p97 is a master regulator of protein homeostasis and a validated target for cancer therapy[10]. Inhibitors bearing 6-substituted quinoline or indole scaffolds bind to the allosteric site of p97, preventing the conformational changes necessary for ATP hydrolysis[11].

Fig 1. Mechanistic pathway of p97 allosteric inhibition leading to cancer cell apoptosis.

Experimental Workflow: Synthesis and Validation of 6-SF Quinolines

To validate the replacement of the -OCF

Fig 2. Step-by-step workflow for the synthesis and biological validation of 6-SF5 quinolines.

Step-by-Step Methodology

Step 1: Preparation of 4-Chloro-6-(pentafluorosulfanyl)quinoline

-

Causality: The -SF

group is highly sensitive to certain reductive conditions but stable to acid. It must be installed early in the synthesis. -

Protocol: Condense 4-(pentafluorosulfanyl)aniline with diethyl ethoxymethylenemalonate (Gould-Jacobs reaction) at 120 °C. Thermally cyclize the resulting enamine in diphenyl ether at 250 °C to yield the 4-hydroxyquinoline core. Treat the core with POCl

at reflux for 4 hours to convert it to the reactive 4-chloro-6-SF

Step 2: S

-

Causality: The strong electron-withdrawing nature of the 6-SF

group (Hammett σ -

Protocol: React the 4-chloro intermediate with the desired nucleophile (e.g., a functionalized piperazine) in N-methyl-2-pyrrolidone (NMP) at 120 °C in the presence of N,N-diisopropylethylamine (DIPEA) for 12 hours. Purify the final compound via reverse-phase HPLC.

Step 3: Biochemical Validation (Biomol Green ATPase Assay)

-

Causality: To confirm direct target engagement, the inhibitor's ability to block ATP hydrolysis by the p97 enzyme must be quantified in a cell-free environment[10].

-

Protocol: Incubate the synthesized compound with recombinant human p97 (20 nM) and 200 μM ATP in assay buffer (50 mM Tris pH 7.4, 20 mM MgCl

, 1 mM DTT) for 60 minutes at room temperature. Quench the reaction with Biomol Green reagent and measure the release of inorganic phosphate via absorbance at 620 nm. Calculate the IC

Step 4: Cellular Validation (UbG76V-GFP Degradation Assay)

-

Causality: Biochemical potency does not guarantee cellular penetration. This assay validates the functional blockade of the ubiquitin-proteasome system inside living cells[10].

-

Protocol: Seed HeLa cells stably expressing the UbG76V-GFP reporter in a 384-well plate. Treat with the bioisosteric compound in a dose-response format for 24 hours. Quantify GFP accumulation via high-content imaging or flow cytometry; active compounds will cause a dose-dependent increase in fluorescence due to halted protein degradation.

Conclusion

The 6-trifluoromethoxy quinoline scaffold is a powerful motif in medicinal chemistry, but its developability is frequently bottlenecked by extreme lipophilicity and synthetic hurdles. By employing rationally selected bioisosteres—ranging from the highly electron-withdrawing -SF

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

-

Alverez, C., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225-1230.[Link]

-

Dibchak, D., & Mykhailiuk, P. (2024). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

safety data sheet 4-Chloro-2-propyl-6-trifluoromethoxyquinoline

Technical Safety & Handling Profile: 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline

Part 1: Executive Summary & Compound Identity

Context:

4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline is a specialized halogenated heterocycle primarily utilized as a scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-infective agents where the trifluoromethoxy (

Scientific Note: As a specific research intermediate, comprehensive toxicological data for this exact isomer is often proprietary. This guide employs Read-Across Toxicology , extrapolating safety parameters from validated analogues such as 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline and 4-Chloro-2-propyl-8-trifluoromethoxyquinoline.

Chemical Identification

| Parameter | Detail |

| Chemical Name | 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline |

| Molecular Formula | |

| Molecular Weight | 289.68 g/mol |

| Structural Features | Quinoline core; C4-Chloro (reactive handle); C2-Propyl (lipophilic chain); C6-Trifluoromethoxy (metabolic blocker). |

| Predicted LogP | ~4.2 – 4.8 (Highly Lipophilic) |

| Physical State | Low-melting solid or viscous oil (Predicted MP: 35–65°C due to propyl chain flexibility). |

Part 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of 4-chloroquinoline derivatives, this compound acts as a potent alkylating-like agent under physiological conditions and a severe irritant.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1] | Quinoline core metabolism; potential interference with cytochrome P450. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3][4][5] | Lipophilic penetration followed by local hydrolysis of C4-Cl releasing HCl. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3][5] | Direct interaction with corneal proteins; acidic hydrolysis residues. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][5] | Inhalation of dust/aerosols irritates mucous membranes. |

Part 3: Safe Handling & Engineering Controls

The "Senior Scientist" Protocol: Causality & Control

Handling this compound requires understanding its reactivity. The C4-chlorine atom is susceptible to Nucleophilic Aromatic Substitution (

-

Moisture Sensitivity: Exposure to ambient humidity can slowly hydrolyze the C4-Cl to the corresponding quinolone (4-hydroxy derivative), releasing Hydrochloric Acid (HCl). This degrades purity and generates corrosive fumes.

-

Why Inert Atmosphere? To prevent hydrolysis and oxidation of the propyl chain.

Engineering Controls Workflow

-

Primary Containment: All weighing and transfer operations must occur within a Chemical Fume Hood certified for 0.5 m/s face velocity.

-

Secondary Containment: Use spill trays for all liquid handling to prevent bench contamination.

Personal Protective Equipment (PPE) Matrix

| Body Part | Standard PPE | High-Risk/Spill PPE | Rationale |

| Hands | Nitrile (Double Gloved) | Silver Shield / Laminate | Halogenated aromatics can permeate thin nitrile. Double gloving provides a breakthrough buffer. |

| Eyes | Chemical Goggles | Face Shield + Goggles | Standard safety glasses are insufficient for potential acidic hydrolysis splashes. |

| Respiratory | N95 (if solid) | P100 / ABEK Filter | If generating dust or heating, protect against organic vapors and acidic byproducts. |

Part 4: Reactivity & Stability Visualization

The following diagram illustrates the critical reactivity pathways that dictate storage and handling requirements.

Figure 1: Reactivity profile showing the competition between desired synthesis (

Part 5: Emergency Response Protocols

Scenario A: Skin Contact (The "Acid Hydrolysis" Risk)[5]

-

Mechanism: Compound absorbs into the lipid bilayer; moisture in the skin hydrolyzes the C4-Cl, releasing acid inside the tissue.

-

Protocol:

-

Immediate: Drench with water for 15 minutes. Do NOT use solvents (ethanol/DMSO) which drive the compound deeper.

-

Neutralize: Wash with mild soap (pH 7-8) to remove lipophilic residues.

-

Monitor: Watch for delayed erythema (redness) which may appear 2-4 hours post-exposure.

-

Scenario B: Spills (Solid vs. Liquid)

-

Solid: Do not sweep (generates dust). Use a HEPA vacuum or wet-wipe method.

-

Liquid/Oil: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Part 6: Storage & Stability

To maintain >98% purity and safety:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Blanket with Argon or Nitrogen.

-

Container: Amber glass with Teflon-lined cap (prevents leaching and UV degradation).

Part 7: Decision Logic for Experimental Setup

Use this logic tree to determine the necessary safety tier before starting an experiment.

Figure 2: Pre-experimental safety assessment workflow.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. Retrieved from

-

PubChem. (2025).[3] Compound Summary: 4-Chloro-6-fluoroquinoline (Analogue). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. Retrieved from

-

Santa Cruz Biotechnology. (2024). 4-Chloro-2-propyl-8-trifluoromethoxyquinoline (Isomer Analogue). Retrieved from [6]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. scbt.com [scbt.com]

Strategic Sourcing & Technical Guide: 4-Chloro-2-propyl-6-trifluoromethoxyquinoline

The following technical guide details the sourcing, validation, and synthesis of 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline (CAS 1156277-29-0). This document is structured for medicinal chemists and procurement managers requiring high-purity intermediates for drug discovery campaigns.

Chemical Intelligence & Specifications

Target Molecule: 4-Chloro-2-propyl-6-(trifluoromethoxy)quinoline CAS Registry Number: 1156277-29-0 Molecular Formula: C₁₃H₁₁ClF₃NO Molecular Weight: 289.68 g/mol [1]

Core Structural Analysis

This compound is a highly functionalized quinoline building block. Its value lies in the 4-chloro handle, which serves as an electrophilic site for SₙAr (Nucleophilic Aromatic Substitution) or palladium-catalyzed cross-couplings, allowing the rapid diversification of the quinoline core.

-

2-Propyl Group: Provides lipophilicity and steric bulk, often critical for hydrophobic pocket binding in kinase or GPCR targets.

-

6-Trifluoromethoxy Group: A bioisostere of the methoxy group with enhanced metabolic stability (blocks Phase I oxidation) and increased lipophilicity (

value +1.04 vs -0.02 for H).

Technical Specification for Procurement

When requesting Quotes (RFQs), the following specification ensures downstream compatibility:

| Parameter | Specification | Rationale |

| Purity (HPLC) | ≥ 95.0% (Area %) | Critical to prevent side-reactions in SₙAr steps. |

| Identity | ¹H NMR, ¹⁹F NMR, LCMS | Must confirm 2-propyl chain and 6-position regiochemistry. |

| Appearance | White to pale yellow solid | Dark color indicates oxidation or polymerization of impurities. |

| Residual Solvent | < 0.5% (wt/wt) | High boiling solvents (DMSO/DMF) can interfere with crystallization. |

| Major Impurity | 4-Hydroxy precursor (<2%) | The 4-OH analog is non-reactive in SₙAr, lowering yields. |

Commercial Supply Landscape

The market for this specific CAS is categorized as "Tier 2 Specialty Chemical," meaning it is not a commodity reagent (like 4-chloroquinoline) but is available from specialized heterocyclic synthesis houses.

Validated Suppliers

Based on current catalog data, the following suppliers list this specific CAS. Note: Always verify stock status as "In-Stock" vs. "Synthesize-on-Demand" (3-4 week lead time).

-

BOC Sciences

-

Status: Primary Supplier.

-

Catalog Role: Listed as a "Main Product" implies regular batch production rather than one-off custom synthesis.

-

Reliability: High probability of existing stock or validated route.

-

-

Santa Cruz Biotechnology (SCBT)

-

Status: Research Scale Supplier.

-

Catalog Note: SCBT lists both the 6-trifluoromethoxy (CAS 1156277-29-0) and the 8-trifluoromethoxy (CAS 1153002-19-7) isomers.

-

Critical Warning: When ordering, explicitly verify the CAS to avoid receiving the regioisomer (8-OCF₃), which has significantly different biological activity.

-

-

Molbase / Aggregators

-

Status: Sourcing Hubs.

-

Use Case: Useful for price comparison, but often dropship from the same primary manufacturers (like BOC or WuXi).

-

Quality Assurance: Self-Validating Protocols

Upon receipt of the material, the following analytical logic must be applied to validate the shipment.

A. Regioisomer Verification (The "6 vs 8" Problem)

The Conrad-Limpach synthesis can theoretically yield isomers if the starting aniline is meta-substituted. However, for 4-(trifluoromethoxy)aniline (para-substituted), the cyclization is generally regioselective for the 6-position.

-

¹H NMR Diagnostic: Look for the aromatic region. The proton at position 5 (adjacent to the OCF₃ and the nitrogen ring) should appear as a doublet with a small meta-coupling constant (~2.5 Hz) to the proton at position 7.

-

¹⁹F NMR: The -OCF₃ group typically appears as a singlet around -58 ppm . A shift significantly different (e.g., >2 ppm shift) compared to a reference standard suggests the 8-isomer or ring oxidation.

B. Functional Group Integrity

-

4-Chloro Signal: In LCMS, the chlorine isotope pattern (M and M+2 in 3:1 ratio) is diagnostic.

-

Absence of 4-Hydroxy: The precursor (4-hydroxy-2-propyl-6-trifluoromethoxyquinoline) has a broad OH stretch in IR and a distinct shift in HPLC. Its presence indicates incomplete chlorination (POCl₃ step).

Synthesis & Manufacturing (The "Make" Option)

If commercial stock is unavailable or lead times are prohibitive (>6 weeks), this molecule can be synthesized in-house or outsourced to a CRO using the Conrad-Limpach or Gould-Jacobs type approach.

Validated Synthetic Route

The most robust route utilizes the condensation of 4-(trifluoromethoxy)aniline with ethyl 3-oxohexanoate (ethyl butyrylacetate).

Step 1: Enamine Formation

-

Reagents: 4-(Trifluoromethoxy)aniline + Ethyl 3-oxohexanoate + Cat. Acid (AcOH).

-

Conditions: Reflux in Toluene with Dean-Stark trap (water removal).

-

Mechanism: Formation of the

-anilinoacrylate intermediate.

Step 2: Cyclization (Thermodynamic Control)

-

Reagents: Diphenyl ether (Dowtherm A).

-

Conditions: High temperature (250°C) flash pyrolysis.

-

Product: 2-propyl-6-(trifluoromethoxy)quinolin-4-ol.

-

Note: This high-temperature step drives the aromatization.

Step 3: Chlorination[2]

-

Reagents: Phosphorus Oxychloride (POCl₃).

-

Conditions: Reflux (80-100°C), 2-4 hours.

-

Workup: Quench carefully into ice water (exothermic!). Basify with Na₂CO₃ to precipitate the free base.

-

Purification: Recrystallization from Hexanes/EtOAc usually yields high-purity crystals.

Workflow Visualization

The following diagram outlines the critical decision logic and synthetic pathway.

Figure 1: Strategic sourcing and synthesis workflow for 4-chloro-2-propyl-6-trifluoromethoxyquinoline.

Handling & Safety Profile

As a halogenated quinoline, this compound poses specific risks that must be mitigated in the lab.

-

Skin/Eye Irritant: Like most 4-chloroquinolines, it is a potent sensitizer. It can hydrolyze slowly on moist skin to release HCl and the 4-hydroxy quinoline. Protocol: Double gloving (Nitrile) and face shield are mandatory during weighing.

-

Stability: The 4-chloro group is reactive. Store under inert atmosphere (Argon/Nitrogen) at 4°C. Exposure to moisture will slowly hydrolyze the chloride to the hydroxyl group, deactivating the compound for SₙAr reactions.

References

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

Sources

Engineering Novel Quinoline Intermediates: Late-Stage Functionalization and Mechanistic Insights in Medicinal Chemistry

Executive Summary: The Privileged Nature of the Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline ring system—a fusion of a benzene and a pyridine ring—stands as a quintessential "privileged scaffold"[1]. Its rigid, planar architecture provides an optimal framework for the three-dimensional spatial arrangement of pharmacophores, enabling highly specific interactions with diverse biological targets. Historically anchored by the antimalarial alkaloid quinine, the quinoline core has evolved to form the backbone of numerous FDA-approved therapeutics, ranging from broad-spectrum antibiotics (fluoroquinolones) to targeted anticancer agents[1][2].

However, the discovery of next-generation therapeutics requires moving beyond traditional, symmetrically substituted quinolines. The synthesis of novel quinoline intermediates—specifically those with asymmetric, sterically demanding, or electronically distinct functional groups—is critical for overcoming antimicrobial resistance and improving pharmacokinetic (PK) profiles. This technical guide explores the mechanistic rationale behind quinoline's bioactivity, details state-of-the-art late-stage C-H functionalization strategies, and provides self-validating experimental protocols for synthesizing high-value quinoline building blocks.

Mechanistic Causality: Why Quinoline Works

To engineer better drugs, one must understand the physical organic chemistry driving target engagement. The biological efficacy of quinoline derivatives is not accidental; it is dictated by its precise physicochemical properties.

Antimalarial Action via Heme Detoxification

In Plasmodium falciparum, the degradation of host hemoglobin releases toxic free heme (Fe-protoporphyrin IX). The parasite neutralizes this threat by polymerizing heme into inert hemozoin crystals. Quinoline antimalarials (e.g., chloroquine) disrupt this process. The causality of this mechanism relies heavily on the basicity of the quinoline nitrogen (pKa ~4.9 in the core, often elevated by amino substitutions). This basicity drives ion trapping within the parasite's acidic food vacuole (pH 4.7). Once protonated, the quinoline cannot diffuse back across the membrane. It then coordinates with the toxic free heme via

Mechanism of quinoline-mediated heme detoxification inhibition in Plasmodium.

Anticancer Action via Target Downregulation

In oncology, novel quinoline intermediates are engineered to act as DNA intercalators or Topoisomerase II poisons. Recent studies have also demonstrated that specific functionalized quinolines (e.g., compound 91b1) exert potent anticancer effects by downregulating the expression of Lumican, a proteoglycan associated with cancer cell migration and invasion[2]. The introduction of halogens (like bromine or fluorine) at the C6 or C8 positions significantly enhances lipophilicity and metabolic stability, allowing the molecule to penetrate solid tumors more effectively.

Quantitative Data: Physicochemical Profiling

The strategic substitution of the quinoline core drastically alters its physicochemical properties. Table 1 summarizes the properties of several novel intermediates used in contemporary drug discovery.

Table 1: Physicochemical Properties of Novel Quinoline Intermediates

| Intermediate Scaffold | Key Substitution | Exp. LogP | pKa (Conjugate Acid) | Topological Polar Surface Area (tPSA) | Primary Medicinal Application |

| 8-Bromo-6-fluoroquinoline | C8-Br, C6-F | 3.12 | 4.2 | 12.9 Ų | Anticancer (Topo II Inhibitors) |

| 2-(Trifluoromethyl)quinoline | C2-CF₃ | 2.85 | 3.5 | 12.9 Ų | Antimalarial Hybrids |

| Quinoline-2-carbonitrile | C2-CN | 1.90 | 1.8 | 36.7 Ų | Kinase Inhibitors (Covalent) |

| 2-Sulfonylquinoline | C2-SO₂R | 2.45 | 2.1 | 55.4 Ų | Antibacterial Agents |

| 4-Amino-7-chloroquinoline | C4-NH₂, C7-Cl | 2.70 | 8.1 | 38.9 Ų | Antimalarial (Chloroquine core) |

Advanced Synthetic Methodologies: Late-Stage Functionalization

Traditional quinoline syntheses (e.g., Skraup, Friedländer) require de novo construction of the ring system from pre-functionalized anilines. This is highly inefficient for generating large SAR libraries. Modern medicinal chemistry relies on Late-Stage Functionalization (LSF) —directly modifying the C-H bonds of the intact quinoline core.

Visible-Light Photoredox Minisci C-H Alkylation

The Minisci reaction involves the addition of carbon-centered radicals to electron-deficient heteroarenes. Historically, this required harsh oxidants, high temperatures, and stoichiometric metals. Photoredox catalysis has revolutionized this approach, allowing for the generation of

Visible-light photoredox Minisci-type C-H alkylation catalytic cycle.

Protocol 1: Photoredox C2-Alkylation of Quinoline

Causality & Self-Validation: This protocol uses Trifluoroacetic Acid (TFA) to protonate the quinoline. Protonation lowers the LUMO of the heterocycle, making it highly receptive to nucleophilic alkyl radicals and ensuring strict regioselectivity at the C2 and C4 positions. Degassing is mandatory because molecular oxygen is a potent triplet quencher that will deactivate the excited photocatalyst and scavenge the alkyl radicals, stalling the reaction.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoline (0.5 mmol, 1.0 equiv), the alkyl carboxylic acid radical precursor (1.5 mmol, 3.0 equiv), and the photocatalyst

(0.01 mmol, 2 mol%). -

Oxidant & Acid Addition: Add

(1.0 mmol, 2.0 equiv) as the terminal oxidant. Add a mixture of -

Degassing: Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon gas for exactly 15 minutes. Validation: The solution should transition from a cloudy suspension to a clear, pale-yellow solution as oxygen is displaced.

-

Irradiation: Place the reaction vessel 5 cm away from a 34 W Blue LED lamp (

= 450 nm). Stir vigorously at room temperature for 18 hours. A cooling fan must be used to maintain ambient temperature, preventing thermal background reactions. -

Quenching & Workup: Dilute the mixture with saturated aqueous

(10 mL) to neutralize the TFA. Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C2-alkylated quinoline intermediate.

Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

Sulfonylquinolines are critical intermediates for synthesizing antibacterial agents. A highly efficient, transition-metal-free method involves the deoxygenative C2-sulfonylation of quinoline N-oxides[5].

Protocol 2: Synthesis of 2-Sulfonylquinoline via N-Oxide Activation

Causality & Self-Validation: The N-oxide moiety serves a dual purpose: it activates the C2 position toward nucleophilic attack and acts as an internal directing group. The addition of Carbon Disulfide (

Step-by-Step Methodology:

-

Reagent Assembly: In a 15 mL round-bottom flask, dissolve quinoline N-oxide (0.5 mmol, 1.0 equiv) and the desired sulfonyl chloride (0.75 mmol, 1.5 equiv) in anhydrous Dichloromethane (DCM, 3.0 mL).

-

In Situ Reductant Generation: Slowly add Diethylamine (

, 1.0 mmol, 2.0 equiv) dropwise at 0 °C, followed by the dropwise addition of Carbon Disulfide ( -

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 7:3). The reaction is typically complete within 30 to 45 minutes, validating the rapid kinetics of the deoxygenative rearomatization.

-

Workup: Quench the reaction by adding water (5.0 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 5 mL). Wash the combined organic layers with brine, dry over

, and concentrate in vacuo. -

Isolation: Purify via silica gel chromatography to yield the 2-sulfonylquinoline intermediate as a crystalline solid.

Conclusion

The strategic functionalization of the quinoline scaffold remains a cornerstone of medicinal chemistry. By leveraging modern synthetic methodologies such as visible-light photoredox catalysis and deoxygenative N-oxide functionalization, researchers can rapidly access novel, highly complex quinoline intermediates. These advanced building blocks are essential for navigating the complex structure-activity landscapes required to develop the next generation of antimalarial and anticancer therapeutics.

References

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. nih.gov.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC. nih.gov.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. nih.gov.

- Photoredox-Catalyzed C–H Functionalization Reactions - PMC. nih.gov.

- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC. nih.gov.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

chlorination of 4-hydroxy-2-propyl-6-trifluoromethoxyquinoline with POCl3

This Application Note is designed for research and development scientists synthesizing 4-aminoquinoline pharmacophores. It details the optimized chlorination of 4-hydroxy-2-propyl-6-(trifluoromethoxy)quinoline (Intermediate 1 ) to 4-chloro-2-propyl-6-(trifluoromethoxy)quinoline (Product 2 ) using Phosphorus Oxychloride (

Part 1: Technical Abstract & Mechanistic Insight

The conversion of 4-hydroxyquinolines to 4-chloroquinolines is a pivotal step in the synthesis of antimalarial and antibacterial agents. While the reaction is nominally a nucleophilic aromatic substitution (

For the specific substrate 4-hydroxy-2-propyl-6-(trifluoromethoxy)quinoline :

-

2-Propyl Group: The steric bulk of the propyl chain at C2 is minimal, but its electron-donating nature stabilizes the quinoline ring, potentially requiring higher thermal activation than non-substituted analogs.

-

6-Trifluoromethoxy Group (

): This electron-withdrawing group (EWG) at C6 deactivates the ring. While this prevents some electrophilic side reactions, it also decreases the basicity of the nitrogen, making the initial coordination with

Reaction Mechanism

The reaction proceeds via an activation-elimination pathway. The tautomeric quinolone oxygen attacks the electrophilic phosphorus, forming a chlorophosphate intermediate. Chloride ion displacement then yields the aromatic chloroquinoline.

Figure 1: Mechanistic pathway for the chlorodehydroxylation of 4-hydroxyquinolines.

Part 2: Experimental Protocol

Critical Reagents & Equipment

-

Substrate: 4-hydroxy-2-propyl-6-(trifluoromethoxy)quinoline (Dry thoroughly; moisture consumes

). -

Reagent: Phosphorus Oxychloride (

) – ReagentPlus® grade or distilled. -

Solvent: None (Neat) or Acetonitrile (if solubility is an issue).

-

Base (Optional): Triethylamine (

) – scavenges HCl, often cleaner profiles. -

Equipment: Double-necked round bottom flask, reflux condenser with

drying tube or

Optimized Procedure (Scale: 10 mmol)

Step 1: Reaction Setup

-

Charge 2.71 g (10 mmol) of 4-hydroxy-2-propyl-6-(trifluoromethoxy)quinoline into a dry 50 mL round-bottom flask.

-

Add 10 mL (approx. 10 equiv) of

. Note: The reagent acts as the solvent. -

(Optional) Add 0.5 mL of Triethylamine to catalyze the reaction if the substrate is particularly unreactive.

-

Equip with a reflux condenser and a drying tube (moisture protection is critical).

Step 2: Thermal Activation

-

Heat the mixture to 105°C (Reflux) .

-

Stir vigorously. The suspension should dissolve into a clear yellow/orange solution within 30–60 minutes.

-

Maintain reflux for 3–5 hours .

-

Monitoring: Take a 10 µL aliquot, quench in MeOH, and analyze via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar, baseline) should disappear; the product (non-polar, high

) will appear.

-

Step 3: Workup (The "Quench" - Critical Safety Step) Warning: Quenching POCl3 is violently exothermic. Never add water directly to the reaction flask.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator with a base trap) to remove excess

. Result: Thick oily residue. -

Quenching:

-

Prepare a beaker with 50 g of crushed ice and 50 mL of

(conc.) or Saturated -

Dissolve the residue in a minimal amount of Dichloromethane (DCM) (approx 10 mL).

-

Dropwise, add the DCM solution to the vigorously stirred ice/base mixture. Maintain temperature <20°C.

-

Why? This hydrolyzes residual phosphoryl chlorides into water-soluble phosphates.

-

Step 4: Purification

-

Extract the aqueous mixture with DCM (

mL). -

Wash combined organics with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate. -

Recrystallization: The crude solid is often pure enough. If not, recrystallize from Hexanes or Ethanol/Water (9:1) .

-

Target Yield: 85–95%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Part 3: Process Safety & Troubleshooting

Safety Workflow

Handling

Figure 2: Safety workflow for phosphorus oxychloride handling.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Incomplete activation. | Add 2-3 drops of DMF (Vilsmeier catalyst) or increase time. |

| Product Reverts to SM | Hydrolysis during workup. | Ensure quenching is basic (pH > 8). Acidic aqueous workup can hydrolyze the C-Cl bond. |

| Low Yield / Sticky Tar | Phosphoric acid polymerization. | Remove all excess |

| Violent Fuming | Moisture ingress. | Dry all glassware overnight. Use fresh |

References

-

BenchChem. (2025).[1][2][3][4] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. Retrieved from

-

National Institutes of Health (NIH). (2011). POCl3 mediated one-pot deoxygenative aromatization. PMC. Retrieved from

-

Common Organic Chemistry. (2023). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.[5] Retrieved from

-

Indian Chemical Society. (2022). POCl3-PCl5 mixture: A robust chlorinating agent.[6][7] Retrieved from

-

Matrix Scientific. (2024). 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Product Data. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academia.edu [academia.edu]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

Application Note: Nucleophilic Substitution Strategies for 4-Chloroquinolines

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the functionalization of the 4-chloroquinoline scaffold.

Introduction & Strategic Importance

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors [1]. The 4-chloroquinoline intermediate is the primary gateway to these derivatives.

Unlike standard aryl chlorides, 4-chloroquinolines possess a unique reactivity profile. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, specifically activating the C4 position toward Nucleophilic Aromatic Substitution (

This guide provides a validated roadmap for selecting and executing the optimal substitution strategy.

Mechanistic Insight: The "Activated" Electrophile

Understanding the mechanism is prerequisite to troubleshooting. The reaction proceeds via an addition-elimination pathway (

Why Position 4?

The C4 position is vinylogous to the ring nitrogen. Upon nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the Meisenheimer complex. This effect is significantly amplified by acid catalysis (protonation of the ring nitrogen), which renders the ring highly electrophilic [2].

Diagram 1: Acid-Catalyzed Mechanism

The following diagram illustrates the critical role of protonation in lowering the activation energy for nucleophilic attack.

Figure 1: The acid-catalyzed addition-elimination pathway. Protonation of the quinoline nitrogen is the rate-accelerating step.

Method Selection Guide

Choose your protocol based on the nucleophile's profile.

| Nucleophile Type | Example | Recommended Protocol | Key Constraint |

| Aliphatic Amines | Morpholine, Diamines | Protocol A (Thermal/Acid) | Exothermic; control temp. |

| Anilines (Electron Rich) | p-Anisidine | Protocol A (Acid Catalyzed) | Requires reflux. |

| Anilines (Electron Poor) | p-Nitroaniline | Protocol B (Pd-Catalysis) | |

| Sterically Hindered | tert-Butylamine | Protocol B (Pd-Catalysis) | Steric clash hinders |

| Alkoxides | NaOMe, NaOEt | Protocol C (Etherification) | Moisture sensitivity. |

Experimental Protocols

Protocol A: Acid-Promoted Nucleophilic Substitution (The "Standard" Method)

Best for: Primary/secondary alkyl amines and electron-rich anilines.

Mechanism:

Materials

-

Substrate: 4,7-Dichloroquinoline (or substituted analog)

-

Nucleophile: Amine (1.1 – 5.0 equivalents)

-

Solvent: Ethanol (standard), 1-Pentanol (for high temp), or neat (if amine is liquid and cheap).

-

Catalyst: HCl (conc.) or p-TsOH (0.1 eq). Note: Amine salts can also be used.

Step-by-Step Workflow

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of 4-chloroquinoline in 5 mL of Ethanol.

-

Addition: Add the amine (1.2 to 2.0 eq).

-

Optimization Tip: If the amine is non-volatile and inexpensive, use it as the solvent (5-10 eq) to drive kinetics.

-

-

Catalysis: Add a catalytic amount of HCl (2-3 drops of conc. HCl) or p-TsOH.[2]

-

Why? This protonates the quinoline nitrogen, activating the C4 position [3].

-

-

Reaction: Heat to reflux (80°C for EtOH, 130°C for Pentanol) for 2–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

The product often precipitates as the hydrochloride salt.

-

Filter the solid and wash with cold ethanol and diethyl ether.

-

-

Workup (Extraction Method):

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unreactive anilines, bulky amines, or when harsh thermal conditions degrade the substrate. Reference: Adapted from J. Org. Chem. protocols [4].[1][2][3][4][5][6][7]

Materials

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: BINAP, DPEphos, or Xantphos (4-10 mol%)

-

Base: Cs₂CO₃ or K₃PO₄ (1.5 – 2.0 eq)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Workflow

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add 4-chloroquinoline (1.0 eq), Amine (1.2 eq), Base (1.5 eq), Pd(OAc)₂, and Ligand.

-

Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles). Inject anhydrous solvent (concentration ~0.2 M).

-

Reaction: Heat to 80–100°C for 4–16 hours.

-

Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography.

Diagram 2: Method Selection Decision Tree

Figure 2: Decision matrix for selecting the optimal amination protocol.

Protocol C: Alkoxylation (Ether Synthesis)

Best for: Creating 4-alkoxyquinolines.

-

Reagent Prep: Prepare the alkoxide in situ. Add Sodium metal (1.2 eq) to the anhydrous alcohol (e.g., Methanol) at 0°C under Argon. Stir until H₂ evolution ceases.

-

Reaction: Add 4-chloroquinoline (1.0 eq) to the alkoxide solution.

-

Heating: Reflux for 4–8 hours.

-

Note: 4-chloroquinolines are less reactive toward alkoxides than 2-chloroquinolines, so reflux is usually mandatory [5].

-

-

Workup: Quench with water. Extract with EtOAc.[3]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Poor nucleophilicity or low temp. | Switch to Protocol B (Pd) or use a higher boiling solvent (e.g., Phenol melt, Ethylene Glycol). |

| Product is an Oil/Gum | Free base formation prevents crystallization. | Treat with HCl/Ether to precipitate the hydrochloride salt. |

| Regioselectivity Issues | Substrate has multiple chlorines (e.g., 4,7-dichloro). | 4-Cl is significantly more reactive than 7-Cl.[6] Lower the temp to 60-80°C to avoid bis-substitution [6]. |

| Dark/Tarred Reaction | Oxidation or polymerization. | Perform reaction under Nitrogen/Argon atmosphere. |

Safety Considerations

-

Skin Irritation: 4-chloroquinolines are potent skin and eye irritants. Double-gloving is recommended.

-

Sensitization: Many quinoline derivatives are sensitizers. Handle in a fume hood.

-

Waste: Palladium catalysts (Protocol B) must be disposed of in heavy metal waste streams.

References

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

Sanchez, P., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.[8][9] Frontiers in Chemistry. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. Link[6]

-

Beutner, G. L., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry, 72(18), 7058–7061. Link

-

Nagy, M., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate.[10][11] Link

-

Musonda, C. C., et al. (2004). Chloroquine analogues: synthesis and antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Suzuki Coupling of 4-chloro-2-propyl-6-trifluoromethoxyquinoline

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substrate, 4-chloro-2-propyl-6-trifluoromethoxyquinoline, presents a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the 2-propyl group can modulate binding interactions. The chlorine atom at the 4-position provides a reactive handle for carbon-carbon bond formation, making the Suzuki-Miyaura cross-coupling an ideal strategy for diversification of this core structure.[1]

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid and ester reagents.[2][3] This powerful palladium-catalyzed reaction enables the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[4] This document provides a detailed guide to the successful Suzuki coupling of 4-chloro-2-propyl-6-trifluoromethoxyquinoline with various aryl and heteroaryl boronic acids.

Scientific Rationale and Mechanistic Considerations

The success of a Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 4-chloro-2-propyl-6-trifluoromethoxyquinoline.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[7] The electron-deficient nature of the quinoline ring, further accentuated by the trifluoromethoxy group, facilitates this step.

-

Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]

-